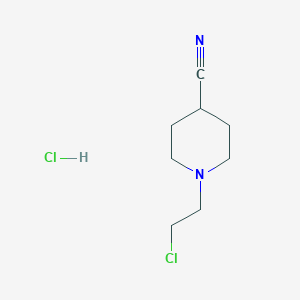

1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloroethylamine hydrochloride with piperidine-4-carbonitrile . The chloroethyl group is introduced, resulting in the formation of the target compound .

Molecular Structure Analysis

The molecular structure of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride consists of a piperidine ring with a cyano group (CN) and a chloroethyl group (CH2CH2Cl) attached. The hydrochloride salt forms due to the protonation of the nitrogen atom in the piperidine ring .

Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. For instance, it can undergo nucleophilic attack at the cyano group or react with other electrophiles .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Neuropathic Pain Management

This compound has potential applications in the management of neuropathic pain. By targeting T-type calcium channels, which are implicated in the transmission of pain signals, it could be used to develop new analgesics that are more effective and have fewer side effects compared to current treatments .

Epilepsy Treatment

The modulation of T-type calcium channels is also relevant in the treatment of epilepsy. Compounds like 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride could help in reducing the frequency and severity of seizures by stabilizing neuronal activity .

Insomnia Therapeutics

Research suggests that disturbances in calcium channel functioning can contribute to sleep disorders such as insomnia. Therefore, this compound may serve as a lead structure for the development of new hypnotic drugs that help restore normal sleep patterns .

Tremor Disorder

Tremor disorders, including those seen in conditions like Parkinson’s disease, may benefit from drugs that can modulate T-type calcium channels. This compound’s ability to influence these channels could lead to novel treatments for tremor control .

Chemical Synthesis Intermediate

In the field of chemical synthesis, 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride can be used as an intermediate. It can be utilized in the synthesis of various organic compounds due to its reactive chloroethyl group and nitrile functionality .

Material Science Research

The compound’s structural features make it a candidate for material science research, where it could be used in the creation of new polymers or as a cross-linking agent to modify the properties of existing materials .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in the development of new analytical methods, particularly in the detection and quantification of related substances or impurities .

Biological Studies

Lastly, 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride might be used in biological studies to investigate the role of T-type calcium channels in various cellular processes, which could provide insights into the mechanisms of diseases .

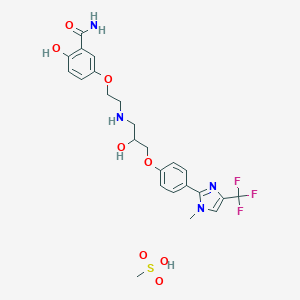

Propiedades

IUPAC Name |

1-(2-chloroethyl)piperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2.ClH/c9-3-6-11-4-1-8(7-10)2-5-11;/h8H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMSKIKYADWREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603033 | |

| Record name | 1-(2-Chloroethyl)piperidine-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride | |

CAS RN |

111041-03-3 | |

| Record name | 1-(2-Chloroethyl)piperidine-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)

![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)